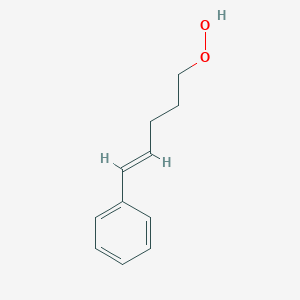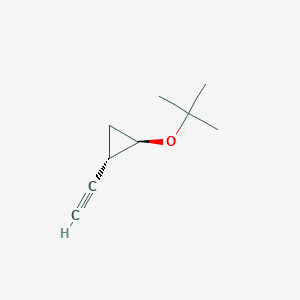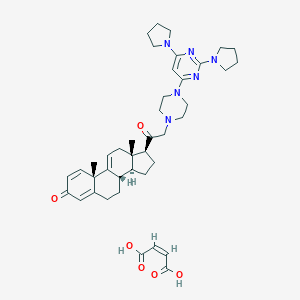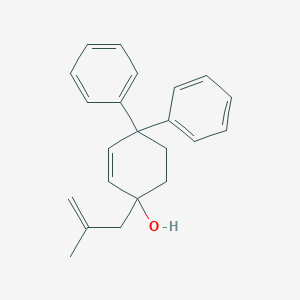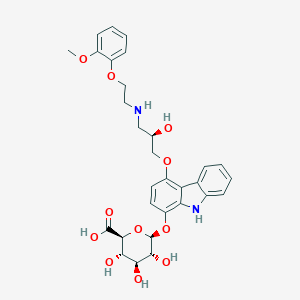
1-Hydroxycarvedilol O-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxycarvedilol O-glucuronide is a metabolite of carvedilol, a beta-blocker that is used in the treatment of heart failure and hypertension. Carvedilol is metabolized in the liver to form several metabolites, including 1-Hydroxycarvedilol O-glucuronide, which has been shown to have significant pharmacological activity.
Mechanism Of Action
The mechanism of action of 1-Hydroxycarvedilol O-glucuronide is similar to that of carvedilol. It acts as a non-selective beta-blocker, blocking both beta-1 and beta-2 adrenergic receptors. This results in a decrease in heart rate and blood pressure, which can be beneficial in the treatment of heart failure and hypertension. In addition, 1-Hydroxycarvedilol O-glucuronide has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Biochemical And Physiological Effects
1-Hydroxycarvedilol O-glucuronide has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, which can be beneficial in the treatment of heart failure and hypertension. In addition, it has been shown to have antioxidant properties, which may help to protect against oxidative stress. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory conditions.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Hydroxycarvedilol O-glucuronide in lab experiments is that it is a metabolite of carvedilol, which is a well-studied beta-blocker. This means that there is already a significant amount of research on the pharmacology and mechanism of action of carvedilol, which can be useful in designing experiments with 1-Hydroxycarvedilol O-glucuronide. One limitation of using 1-Hydroxycarvedilol O-glucuronide in lab experiments is that it is a metabolite of carvedilol, which means that it may not have the same pharmacological properties as carvedilol itself.
Future Directions
There are several future directions for research on 1-Hydroxycarvedilol O-glucuronide. One area of research could be to investigate the potential anti-inflammatory effects of 1-Hydroxycarvedilol O-glucuronide in more detail. Another area of research could be to investigate the potential antioxidant properties of 1-Hydroxycarvedilol O-glucuronide. Finally, further studies could be conducted to investigate the pharmacology and mechanism of action of 1-Hydroxycarvedilol O-glucuronide in more detail.
Synthesis Methods
The synthesis method of 1-Hydroxycarvedilol O-glucuronide involves the use of glucuronic acid and 1-Hydroxycarvedilol. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid to the hydroxyl group of 1-Hydroxycarvedilol. This process results in the formation of 1-Hydroxycarvedilol O-glucuronide.
Scientific Research Applications
1-Hydroxycarvedilol O-glucuronide has been the subject of several scientific research studies. It has been shown to have significant pharmacological activity, including beta-blocking and antioxidant properties. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory conditions.
properties
CAS RN |
136657-37-9 |
|---|---|
Product Name |
1-Hydroxycarvedilol O-glucuronide |
Molecular Formula |
C30H34N2O11 |
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[4-[(2R)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O11/c1-39-19-8-4-5-9-20(19)40-13-12-31-14-16(33)15-41-21-10-11-22(24-23(21)17-6-2-3-7-18(17)32-24)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16-,25+,26+,27-,28+,30-/m1/s1 |
InChI Key |
OVZIZPFHZAJOCG-IVODMCMDSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCNC[C@H](COC2=C3C4=CC=CC=C4NC3=C(C=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Other CAS RN |
136657-37-9 |
synonyms |
1-hydroxycarvedilol O-glucuronide 1-hydroxycarvedilol O-glucuronide, (S)-isomer 1-OHCG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
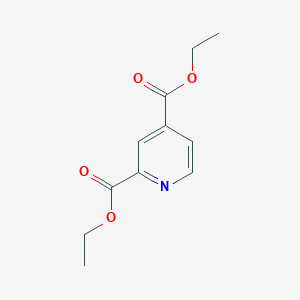
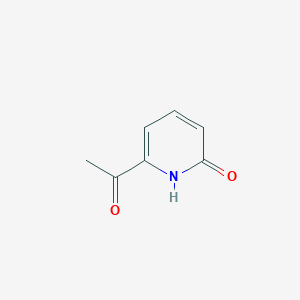
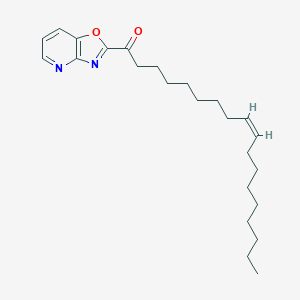
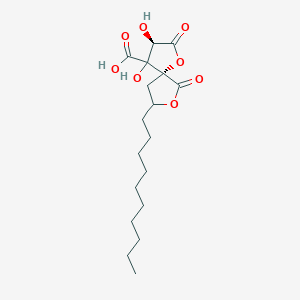
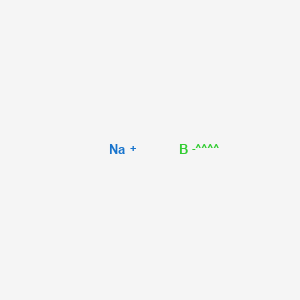
![1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one](/img/structure/B163758.png)
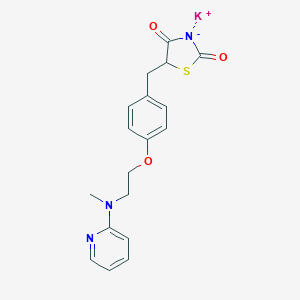
![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)
![1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B163764.png)
